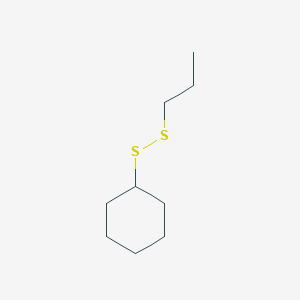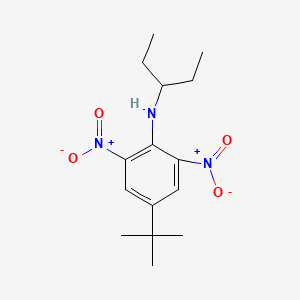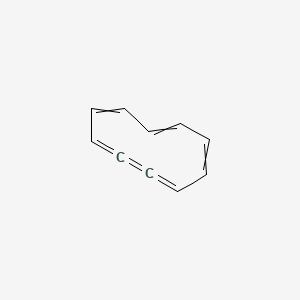![molecular formula C10H18ClNO3 B14252545 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride CAS No. 396715-55-2](/img/structure/B14252545.png)
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is an organic compound with the molecular formula C8H16ClNO2. It is a quaternary ammonium salt that is commonly used in various chemical and industrial applications. This compound is known for its ability to form hydrogels and its use as a monomer in polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride typically involves the reaction of 4-methylmorpholine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, the purification steps are optimized to reduce waste and improve the overall sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in various applications such as drug delivery and tissue engineering.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as ammonium persulfate (APS) are commonly used to initiate the polymerization process.
Substitution Reactions: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Aplicaciones Científicas De Investigación
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride involves its ability to form cross-linked polymer networks. The acryloyloxy group undergoes polymerization, leading to the formation of hydrogels. These hydrogels can trap water and other molecules, making them useful for controlled release applications . The quaternary ammonium group imparts antimicrobial properties, making the compound effective in various biomedical applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(Acryloyloxy)ethyltrimethylammonium chloride: Similar in structure but lacks the morpholine ring.
Dimethylaminoethyl acrylate methyl chloride: Another quaternary ammonium compound used in similar applications.
Uniqueness
4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride is unique due to the presence of the morpholine ring, which enhances its solubility and reactivity compared to other similar compounds. This structural feature makes it particularly useful in the synthesis of hydrogels with specific properties .
Propiedades
Número CAS |
396715-55-2 |
|---|---|
Fórmula molecular |
C10H18ClNO3 |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
2-(4-methylmorpholin-4-ium-4-yl)ethyl prop-2-enoate;chloride |
InChI |
InChI=1S/C10H18NO3.ClH/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3H,1,4-9H2,2H3;1H/q+1;/p-1 |
Clave InChI |
LKAVMSQHKWPVDJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOCC1)CCOC(=O)C=C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)



![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

